molecular formula C60H62N4O4 B1486964 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine CAS No. 57450-62-1

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Cat. No. B1486964
CAS RN: 57450-62-1
M. Wt: 903.2 g/mol
InChI Key: ALIFKTXKRLSRSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new gold(III) complex [Au(TBPP)][AuCl 4] was synthesized in high yield starting from 5,10,15,20-tetrakis(4-butoxyphenyl)porphyrin (TBPPH 2) . The compound was characterized by IR, 1 H NMR and UV-vis spectroscopy, ESI-MS, cyclic voltammetry and elemental CHN analysis .


Molecular Structure Analysis

The 5,10,15,20-Tetrakis(4-butoxyphenyl)-2H,23H-porphyrin molecule contains a total of 138 bond(s). There are 76 non-H bond(s), 50 multiple bond(s), 20 rotatable bond(s), 1 double bond(s), 49 aromatic bond(s), 4 five-membered ring(s), 4 six-membered ring(s), 4 ether(s) (aromatic), and 3 Pyrrole(s) .


Chemical Reactions Analysis

In the synthesis of the gold(III) complex [Au(TBPP)][AuCl 4], the [Au(TBPP)]+ cationic complex tends to form weak intermolecular Au⋯Au, Au⋯Cl, and Au⋯O interactions with [AuCl 4]− anions, HOAc molecules, and neighboring [Au(TBPP)]+ cations . DFT calculations at the ωB97XD/DZP-DKH level of theory confirmed the noncovalent nature of these interactions .

Scientific Research Applications

Subheading Interaction with Metal Ions and Characterization of Complexes

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine exhibits significant reactivity in complexation with Pt4+ and Pd2+ cations. Its reactivity changes notably due to the electronic effects of substituents, highlighting the compound's potential in forming unique metalloporphyrinates, as observed in the synthesis and identification of platinum(II) and palladium(II) porphinate complexes (Chizhova & Mamardashvili, 2007).

Subheading Biochemical Applications and Anticancer Activity

The compound has been explored for its potential in medical applications, particularly in the study of new nitrogen heterocycle porphyrins. These porphyrins, structurally similar or derivatives of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, have shown promising biological activity against various cancer cells, indicating the compound's relevance in medicinal chemistry and therapeutic applications (Guo, Li, & Zhang, 2003).

Subheading Chemiluminescent Catalytic Properties

The compound has been utilized as a catalyst in chemiluminescence reactions, specifically using its iron(III) complex form for the sensitive detection of albumin, a protein model. This application showcases the potential of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine in analytical chemistry, particularly in the development of sensitive detection methods for biological molecules (Hara, Toriyama, Miyoshi, & Syogase, 1984).

Subheading Application in Heavy Metal Detection

The compound has been applied in the preconcentration of heavy metals, such as cadmium, in flow-injection systems. Its complexing property allows for effective on-line preconcentration, optimizing detection limits and precision in flame atomic absorption spectrometry, underlining its utility in environmental monitoring and analysis (Kilian & Pyrzyńska, 2002).

properties

IUPAC Name

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFKTXKRLSRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H62N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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